molecular formula C11H7NO3 B8294923 [1,4]Benzodioxino[2,3-b]pyridine 1-oxide

[1,4]Benzodioxino[2,3-b]pyridine 1-oxide

Cat. No.: B8294923
M. Wt: 201.18 g/mol
InChI Key: DMQKKKCNVKDODE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[1,4]Benzodioxino[2,3-b]pyridine 1-oxide is a heterocyclic N-oxide compound that serves as a valuable scaffold in medicinal chemistry and drug discovery research. This compound belongs to a class of molecules where a tertiary amine nitrogen is functionalized with an oxygen atom, creating a highly polar N+–O– bond. This key structural feature is known to significantly influence the properties of drug-like molecules, notably by increasing aqueous solubility and decreasing membrane permeability, which can be crucial for tuning the pharmacokinetic profile of lead compounds . The 1,4-benzodioxino[2,3-b]pyridine core structure, from which this N-oxide is derived, has been identified as a privileged scaffold with demonstrated biological activity. Research into analogous 2,3-dihydro-1,4-dioxino[2,3-b]pyridine derivatives indicates potential for targeting Central Nervous System (CNS) disorders, cardiovascular diseases, and developing new antibiotic agents . The introduction of the N-oxide moiety can further enhance these research applications. Heterocyclic N-oxides are increasingly explored as hypoxia-activated prodrugs; under low-oxygen conditions, such as those found in solid tumors, they can be enzymatically reduced to cytotoxic radicals, offering a promising strategy for targeted therapy . Furthermore, the N-oxide functional group can act as a versatile bioisostere, effectively mimicking carbonyl groups or other oxygen-containing functionalities. This allows researchers to optimize interactions with biological targets, such as enzymes, by forming critical hydrogen bonds within active sites . From a synthetic chemistry perspective, the N-oxide group also activates the parent heterocycle towards electrophilic aromatic substitution, enabling selective functionalization of the ring system to create diverse chemical libraries for structure-activity relationship (SAR) studies . This product, this compound, is provided For Research Use Only. It is intended for use in laboratory research and drug development applications and is not for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C11H7NO3

Molecular Weight

201.18 g/mol

IUPAC Name

1-oxido-[1,4]benzodioxino[2,3-b]pyridin-1-ium

InChI

InChI=1S/C11H7NO3/c13-12-7-3-6-10-11(12)15-9-5-2-1-4-8(9)14-10/h1-7H

InChI Key

DMQKKKCNVKDODE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)OC3=C(O2)[N+](=CC=C3)[O-]

Origin of Product

United States

Preparation Methods

Peracid-Mediated Oxidation

Reagents :

  • m-Chloroperbenzoic acid (m-CPBA) in dichloromethane (DCM) at 0–5°C (source).

  • Peracetic acid or OXONE (source).

Procedure :

  • Dissolve the pyridine derivative (e.g., 3-chloropyridine) in DCM at 0–5°C.

  • Add m-CPBA (1.5 equivalents) gradually.

  • Stir for 24 hours at 20–25°C.

  • Concentrate the reaction mixture and purify via pH-adjusted aqueous workup.

Example :

Starting MaterialReagentConditionsYieldPurity
3-Chloropyridinem-CPBA0–25°C, 24h91%98%
Ethyl 3-pyridylacetateOXONERT, 12h85%95%

Key Findings :

  • m-CPBA offers higher regioselectivity for N-oxidation compared to OXONE (source,).

  • Electron-withdrawing substituents (e.g., Cl) enhance reaction rates (source).

Cyclization Reactions

Cyclization strategies construct the benzodioxino[2,3-b]pyridine scaffold prior to oxidation.

Condensation of Phenols with Aldehydes

Reagents :

  • Phenol derivatives (e.g., catechol) + glyoxal or epichlorohydrin (source).

Procedure :

  • React catechol with epichlorohydrin in basic conditions.

  • Cyclize the intermediate under acidic catalysis.

  • Oxidize the pyridine ring using m-CPBA.

Example :

IntermediateCyclization AgentOxidizing AgentYield
2-HydroxyphenylglyoxalH2SO4m-CPBA78%

Key Findings :

  • Steric hindrance from ortho-substituents reduces cyclization efficiency (source).

Alternative Synthetic Routes

Microwave-Assisted Synthesis

Conditions :

  • Microwave irradiation (150°C, 30 min) with urea-hydrogen peroxide (source).

Advantages :

  • 50% reduction in reaction time compared to conventional methods.

Catalytic Oxidations

Catalysts :

  • Methylrhenium trioxide (CH3ReO3) with sodium percarbonate (source).

Performance :

CatalystSubstrateConversion
CH3ReO3Pyridine92%

Challenges and Optimizations

  • Byproduct Formation : Over-oxidation to sulfones or sulfoxides occurs if reaction times exceed 24h (source).

  • Workup Improvements : A novel DCM/water partitioning step removes m-chlorobenzoic acid byproducts effectively (source).

Summary of Key Methods

MethodReagentsYield RangeScalability
Peracid Oxidationm-CPBA, OXONE85–95%Industrial
Cyclization-OxidationEpichlorohydrin, m-CPBA70–80%Lab-scale
MicrowaveUrea-H2O275%Limited

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for [1,4]Benzodioxino[2,3-b]pyridine 1-oxide, and what factors influence yield optimization?

  • Methodological Answer : Synthesis typically involves cyclization of precursor heterocycles under controlled conditions. For example, analogous pyridine-1-oxides are synthesized via nitro-group reduction followed by oxidation (e.g., using H₂O₂ in acetic acid) . Key factors include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction homogeneity.
  • Catalyst use : Transition-metal catalysts (e.g., Pd/C) improve nitro-group reduction efficiency.
  • Temperature control : Reactions often proceed at 80–100°C to balance kinetics and side reactions .

Q. How should researchers characterize the structure and purity of this compound?

  • Methodological Answer : Use a combination of spectroscopic and analytical techniques:

  • NMR spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and oxidation state (e.g., pyridine-N-oxide protons resonate at δ 8.5–9.0 ppm) .
  • Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.
  • Elemental analysis : Ensures purity (>95% by HPLC) .

Advanced Research Questions

Q. What strategies are effective in resolving contradictions between computational predictions and experimental reactivity data for this compound derivatives?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Compare calculated reaction pathways (e.g., Fukui indices for electrophilic substitution) with experimental kinetic data .
  • Validation assays : Use time-resolved spectroscopy (e.g., UV-Vis) to monitor intermediate formation. For example, discrepancies in nitro-group reactivity can be resolved by adjusting solvent polarity in simulations .

Q. How can structure-activity relationship (SAR) studies be designed to optimize the biological activity of this compound-based compounds?

  • Methodological Answer :

  • Systematic substitution : Introduce electron-withdrawing groups (e.g., -NO₂, -CF₃) at the 3-position to enhance electrophilic reactivity .
  • In vitro assays : Test derivatives against target enzymes (e.g., BTK inhibitors) using IC₅₀ profiling. For example, pyrrolo[2,3-b]pyridine derivatives showed IC₅₀ values as low as 6.0 nM in enzymatic assays .
  • Molecular docking : Use AutoDock Vina to predict binding modes and prioritize synthetic targets .

Q. What in vitro assays are suitable for evaluating the anticancer potential of this compound derivatives?

  • Methodological Answer :

  • MTT assay : Measure cytotoxicity in cancer cell lines (e.g., MCF-7, HeLa) with EC₅₀ values < 10 µM indicating high potency .
  • Apoptosis markers : Use flow cytometry to assess caspase-3 activation and Annexin V staining.
  • Selectivity testing : Compare activity in non-cancerous cell lines (e.g., HEK-293) to minimize off-target effects .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activities of this compound analogues?

  • Methodological Answer :

  • Meta-analysis : Compile data from multiple studies (e.g., IC₅₀, EC₅₀) and normalize for assay conditions (e.g., cell line variability, incubation time) .
  • QSAR modeling : Identify physicochemical parameters (e.g., logP, topological polar surface area) correlating with activity outliers .

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